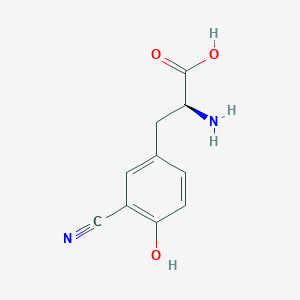3-(3-Cyano-4-hydroxyphenyl)-l-alanine
CAS No.:
Cat. No.: VC14037698
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10N2O3 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-cyano-4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H10N2O3/c11-5-7-3-6(1-2-9(7)13)4-8(12)10(14)15/h1-3,8,13H,4,12H2,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | UGAKFUKRKDNFOB-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C#N)O |
| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)C#N)O |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.20 g/mol | |
| IUPAC Name | (2S)-2-amino-3-(3-cyano-4-hydroxyphenyl)propanoic acid | |
| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)C#N)O | |
| LogP (Partition Coefficient) | Estimated 0.8 (Predicted via XLogP3) |
The compound’s solubility profile suggests moderate hydrophilicity, with preferential dissolution in aqueous-organic mixtures (e.g., water-ethanol). The pKa values for the amino (), carboxyl (), and phenolic hydroxyl () groups dictate its ionization state across physiological pH ranges.
Synthesis and Manufacturing
Enzymatic Catalysis
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
The cyano group’s electrophilic carbon participates in nucleophilic additions. For example, reaction with hydroxylamine hydrochloride forms the corresponding amidoxime derivative, a precursor for heterocyclic compounds:
.
Condensation Reactions
The hydroxyl group facilitates condensation with aldehydes to form Schiff bases. Under acidic conditions, 3-(3-Cyano-4-hydroxyphenyl)-L-alanine reacts with formaldehyde to yield a methylene-bridged dimer, a reaction exploitable for polymer synthesis.
Heterocycle Formation
Cyclization with thiourea produces 2-aminothiazole derivatives, a class of compounds with documented antimicrobial activity:
.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-NMR (DMSO-d6, 400 MHz):
-
δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 6.85 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
-
δ 6.78 (d, J = 2.4 Hz, 1H, Ar-H)
-
δ 4.22 (q, J = 7.2 Hz, 1H, α-CH)
-
δ 3.15 (dd, J = 14.0, 7.2 Hz, 1H, β-CH2)
-
δ 2.98 (dd, J = 14.0, 7.2 Hz, 1H, β-CH2).
The aromatic protons exhibit deshielding due to electron-withdrawing effects of the -CN group. The α-methine proton resonates as a quartet, confirming chirality.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 207.1 [M+H], consistent with the molecular weight. Fragmentation at m/z 162.1 corresponds to loss of the cyano group (-CN).
Comparison with Structural Analogs
p-Cyano-L-phenylalanine
Unlike 3-(3-Cyano-4-hydroxyphenyl)-L-alanine, p-cyano-L-phenylalanine lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity . This analog exhibits lower solubility in aqueous media but higher membrane permeability, making it preferable for blood-brain barrier penetration studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume